BenchChemオンラインストアへようこそ!

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

dual sigma-1/MOR ligand multimodal analgesia opioid-sparing

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1422068-30-1) is a synthetic spirocyclic heterocycle belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class, which is the central scaffold of a patented series of dual sigma-1 receptor (σ1R) antagonists and μ-opioid receptor (MOR) agonists developed for multimodal analgesia. The compound features a 3-methoxybenzyl substituent at the 4-position of the spiro core, a structural motif designed through pharmacophore merging to engage both the σ1R and MOR binding sites simultaneously.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B8007192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3
InChIInChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3
InChIKeyLKKYXYUAFOMDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane – Structural Basis for Procurement in Dual Sigma-1/Mu-Opioid Pain Research


4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1422068-30-1) is a synthetic spirocyclic heterocycle belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class, which is the central scaffold of a patented series of dual sigma-1 receptor (σ1R) antagonists and μ-opioid receptor (MOR) agonists developed for multimodal analgesia [1]. The compound features a 3-methoxybenzyl substituent at the 4-position of the spiro core, a structural motif designed through pharmacophore merging to engage both the σ1R and MOR binding sites simultaneously [2]. This class is distinguished from classical opioid scaffolds by its ability to provide analgesic efficacy while mitigating opioid-typical adverse events through σ1R-mediated mechanisms [1].

Why 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane Cannot Be Replaced by a Generic Spirocyclic Analog


Within the 1-oxa-4,9-diazaspiro[5.5]undecane series, substitution at the 4-position is the primary driver of MOR affinity. The unsubstituted 4-H analogue (compound 17) is essentially devoid of MOR binding (Ki >10,000 nM), while introduction of a benzyl group at this position (compound 14a) yields a Ki of 2 nM at MOR [1]. The specific identity and substitution pattern of the 4-aryl group further tunes σ1R affinity, hERG liability, and functional MOR agonism (Emax), making simple structural interchange without quantitative binding and functional data scientifically unreliable [1][2]. The 3-methoxy substituent on the benzyl ring is therefore not a passive decoration but a critical determinant of the dual-target pharmacophore balance.

Quantitative Differentiation Evidence for 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane Against Key Comparators


Dual Pharmacology: 1-Oxa-4,9-diazaspiro Scaffold Provides MOR Agonism Plus σ1R Antagonism Not Achievable by Morphine or Oxycodone Alone

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, exemplified by the clinical candidate EST73502 (14u) and the 4-benzyl analog (14a), engages both σ1R and MOR as a single chemical entity. In contrast, morphine and oxycodone are selective MOR agonists with no meaningful σ1R pharmacology. This dual mechanism translates into an in vivo functional advantage: at equianalgesic doses in the mouse paw pressure test, the dual ligand 14u produced significantly less constipation (measured as intestinal transit inhibition) than oxycodone, an effect attributed to the addition of σ1R antagonism [1].

dual sigma-1/MOR ligand multimodal analgesia opioid-sparing

4-Benzyl Substitution vs. Unsubstituted 4-H: Greater Than 5,000-Fold Increase in MOR Affinity

In head-to-head binding experiments using [3H]-DAMGO radioligand displacement on human MOR, the 4-benzyl derivative (14a) exhibited a Ki of 2 ± 0.3 nM, whereas the 4-unsubstituted analog (17) showed Ki >10,000 nM [1]. This >5,000-fold difference demonstrates that the 4-aryl substituent is indispensable for MOR engagement. The 4-(3-methoxybenzyl) compound, as a 4-aryl derivative, is expected to retain this critical interaction.

MOR binding affinity SAR position-4 spirocyclic opioid

4-Benzyl (14a) vs. 4-Methyl (14f): 78-Fold Better MOR Affinity with Retained σ1R Engagement

Comparing 4-aryl to 4-alkyl substitution within the identical scaffold, the 4-benzyl compound 14a achieves a MOR Ki of 2 nM versus 156 nM for the 4-methyl compound 14f — a 78-fold improvement. For σ1R, 14a exhibits Ki = 10 nM versus 142 nM for 14f (14-fold improvement). The unsubstituted benzyl group thus provides superior dual-target affinity compared to the smallest alkyl substituent, establishing 4-aryl derivatives as the higher-potency series [1].

4-alkyl vs 4-aryl SAR MOR potency comparison dual ligand optimization

Dual MOR/σ1R Clinical Candidate EST73502 Demonstrates Comparable In Vivo Analgesic Efficacy to Oxycodone with a Differentiated Safety Signal

EST73502 (14u; Ki MOR = 64 ± 5 nM, Ki σ1R = 118 ± 7 nM) was benchmarked against oxycodone in acute (paw pressure) and chronic (sciatic nerve constriction) mouse pain models. 14u produced analgesic activity comparable to oxycodone after single and repeated administration. Critically, 14u showed reduced naloxone-precipitated behavioral signs of opiate withdrawal and less intestinal transit inhibition, indicating an improved safety margin attributed to its dual mechanism [1]. While 14u is a 4-ethyl, 2-methyl, 9-(2,5-difluorophenethyl) derivative, it shares the identical 1-oxa-4,9-diazaspiro[5.5]undecane core with 4-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane, validating the scaffold's ability to deliver the dual pharmacology that drives this differentiation.

in vivo analgesia opioid safety profile clinical candidate benchmark

Best Research and Industrial Application Scenarios for 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane


Dual Sigma-1/Mu-Opioid Mechanistic Probe in Pain Pharmacology

Use as a dual σ1R antagonist/MOR agonist tool compound to dissect the contribution of simultaneous sigma-1 blockade to opioid analgesic efficacy and side-effect profiles in acute and chronic pain models. The 4-aryl substitution pattern is essential for MOR engagement (>5,000-fold affinity difference vs. 4-H), making this compound suitable for functional studies where both targets must be engaged [1].

Opioid-Induced Constipation (OIC) Mitigation Studies

Employ to investigate whether dual σ1R antagonism can reduce gastrointestinal transit inhibition relative to equianalgesic doses of classical MOR agonists. The clinical candidate EST73502, built on the identical spiro core, has already demonstrated reduced constipation vs. oxycodone, providing a validated experimental rationale [1].

Structure-Activity Relationship (SAR) Expansion of the 4-Aryl Series

Use as a reference standard in SAR campaigns exploring 4-aryl substituent effects (e.g., methoxy position, halogenation) on dual MOR/σ1R binding affinity, functional activity (Emax), and selectivity against hERG and α1A receptors. The 3-methoxy substitution can be directly compared to the 4-benzyl analog (14a; Ki MOR = 2 nM, Ki σ1R = 10 nM) and the 4-methyl analog (14f; Ki MOR = 156 nM) [1].

In Vivo Pharmacokinetic/Pharmacodynamic Profiling of Dual Spiro Ligands

Deploy in ADME and PK/PD studies to evaluate oral bioavailability, blood-brain barrier penetration, and duration of analgesic action. The spiro core has demonstrated oral activity and CNS penetration in the EST73502 program, suggesting translatability for this analog [1].

Quote Request

Request a Quote for 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.